Tetraethyl butane-1,4-diylbis(phosphonate)

描述

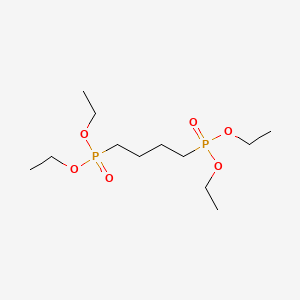

Tetraethyl butane-1,4-diylbis(phosphonate) is a chemical compound with the molecular formula C12H28O6P2 and a molecular weight of 330.29 g/mol . This compound is an alkyl chain-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .

化学反应分析

Types of Reactions

Tetraethyl butane-1,4-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to the corresponding phosphine oxide under reducing conditions.

Substitution: The ethyl groups can be substituted by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Alkyl or aryl phosphonates.

科学研究应用

Chemistry

- Linker in PROTACs : Tetraethyl butane-1,4-diylbis(phosphonate) serves as a crucial linker connecting two ligands in PROTACs. One ligand targets an E3 ubiquitin ligase while the other binds to the target protein, facilitating selective degradation through the ubiquitin-proteasome system .

| Application | Description |

|---|---|

| PROTAC Synthesis | Utilized to create bifunctional molecules for targeted protein degradation. |

| Chemical Reactions | Engages in oxidation and reduction reactions, forming phosphonic acids and phosphine oxides respectively. |

Biology

- Targeted Protein Degradation : The compound's role in PROTACs allows it to be utilized in biological research aimed at degrading specific proteins implicated in diseases. This has significant implications for therapeutic development .

| Biological Application | Mechanism |

|---|---|

| Disease Treatment | Targets disease-causing proteins for degradation, potentially treating conditions like cancer and neurodegenerative diseases. |

| Research Tool | Aids in studying protein interactions and functions through selective degradation. |

Medicine

- Therapeutic Development : The ability to selectively degrade proteins opens avenues for developing new therapeutic strategies against various diseases. This includes targeting oncogenic proteins or those involved in inflammatory responses .

Case Study 1: PROTAC Development

A study demonstrated the synthesis of a novel PROTAC using Tetraethyl butane-1,4-diylbis(phosphonate) as a linker. The resulting compound effectively targeted and degraded an oncogenic protein, showcasing its potential as a therapeutic agent against cancer.

Case Study 2: Selective Protein Degradation

Research involving this compound highlighted its effectiveness in selectively degrading proteins involved in neurodegenerative diseases. The study illustrated how modifying the linker properties influenced the efficacy of PROTACs in cellular models.

作用机制

Tetraethyl butane-1,4-diylbis(phosphonate) functions as a linker in PROTACs, which induce the degradation of target proteins by the ubiquitin-proteasome system . The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

相似化合物的比较

Similar Compounds

Tetraethyl ethane-1,2-diylbis(phosphonate): Similar structure but with a shorter alkyl chain.

Tetraethyl propane-1,3-diylbis(phosphonate): Similar structure but with a different alkyl chain length.

Tetraethyl hexane-1,6-diylbis(phosphonate): Similar structure but with a longer alkyl chain.

Uniqueness

Tetraethyl butane-1,4-diylbis(phosphonate) is unique due to its specific alkyl chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs . This makes it particularly effective in bringing the target protein and ubiquitin ligase into close proximity, enhancing the efficiency of protein degradation .

生物活性

Tetraethyl butane-1,4-diylbis(phosphonate) is a phosphonate compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Tetraethyl butane-1,4-diylbis(phosphonate) features two phosphonate groups attached to a butane-1,4-diyl linker. Its structure allows it to function as a chelating agent, which enhances the stability and bioavailability of drugs by binding metal ions. This property is particularly useful in drug formulation and delivery systems .

The biological activity of tetraethyl butane-1,4-diylbis(phosphonate) can be attributed to several mechanisms:

- Chelation of Metal Ions : The phosphonate groups can effectively bind to metal ions, which plays a crucial role in enhancing the pharmacokinetic properties of various drugs .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through various signaling pathways, including the JAK/STAT pathway and NF-κB signaling .

- Antiviral Activity : Tetraethyl butane-1,4-diylbis(phosphonate) exhibits antiviral properties against several viruses, including HIV and Influenza .

Biological Activity Data

The following table summarizes key biological activities associated with tetraethyl butane-1,4-diylbis(phosphonate):

Case Studies

- Antiviral Efficacy : A study demonstrated that tetraethyl butane-1,4-diylbis(phosphonate) significantly inhibited HIV replication in vitro. The mechanism involved interference with viral entry through modulation of cell surface receptors .

- Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound induced apoptosis by activating caspase pathways and inhibiting NF-κB signaling. This suggests its potential as an anticancer agent .

- Drug Delivery Systems : Researchers have utilized tetraethyl butane-1,4-diylbis(phosphonate) as a component in drug delivery systems. Its ability to form stable complexes with metal ions has been shown to improve the pharmacokinetics of chemotherapeutic agents .

常见问题

Q. What are the key challenges in synthesizing tetraethyl butane-1,4-diylbis(phosphonate), and how can reaction conditions be optimized to minimize side products?

Basic Research Question

The synthesis of tetraethyl butane-1,4-diylbis(phosphonate) often produces side products such as diethyl (4-bromobutyl)phosphonate and unreacted triethyl phosphite (P(OEt)₃). Evidence from microwave-assisted synthesis shows that heating 1,4-dibromobutane with P(OEt)₃ at 190°C for 5 minutes yields a mixture of the bisphosphonate, mono-phosphonate, and excess P(OEt)₃ in a 0.29:0.1:1 mass ratio . To optimize purity, researchers should:

- Adjust stoichiometry : Increase the molar ratio of 1,4-dibromobutane to P(OEt)₃ beyond 1.1:1 to favor bisphosphonate formation.

- Control reaction time : Prolonged heating may degrade the product, while shorter times risk incomplete conversion.

- Purification strategies : Use fractional distillation or column chromatography to separate the bisphosphonate from mono-phosphonate and residual P(OEt)₃.

Advanced Research Question How do solvent polarity and microwave irradiation parameters influence the reaction kinetics and selectivity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but could promote side reactions. Non-polar solvents (e.g., toluene) might slow reactivity but improve selectivity .

- Microwave parameters : Power modulation and pulsed heating can reduce thermal decomposition. Real-time monitoring via ³¹P NMR can help track intermediate formation .

Q. What analytical techniques are most effective for characterizing tetraethyl butane-1,4-diylbis(phosphonate), and how are spectral interpretations complicated by its structure?

Basic Research Question

Key techniques include:

- ³¹P NMR : Identifies phosphonate groups. The compound shows two distinct peaks for the two equivalent phosphorus atoms, but overlapping signals with mono-phosphonate side products require deconvolution .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1) and fragment patterns to distinguish from impurities.

Advanced Research Question How does the molecule’s symmetry influence its NMR splitting patterns, and how can advanced 2D NMR (e.g., HSQC, HMBC) resolve ambiguities?

- Symmetry effects : The butane-1,4-diyl backbone creates equivalent environments for the two phosphorus atoms, simplifying ³¹P NMR. However, steric effects from ethyl groups may cause slight asymmetry in crystal structures, detectable via high-field NMR (≥500 MHz) .

- 2D NMR : Correlate ¹H-³¹P couplings in HSQC to assign protons adjacent to phosphorus. HMBC can map long-range couplings to confirm connectivity .

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes derived from tetraethyl butane-1,4-diylbis(phosphonate)?

Basic Research Question

X-ray crystallography provides bond lengths, angles, and coordination geometries. For example, in dinuclear Cu(I) complexes, bridging phosphonate ligands exhibit Cu–P bond lengths of ~2.24–2.26 Å, while chelating ligands show slight variations (e.g., 2.245–2.263 Å) .

- Refinement protocols : Use SHELXL for small-molecule refinement. Hydrogen atoms are typically placed in calculated positions, with thermal parameters constrained to parent atoms .

Advanced Research Question How do crystallographic data (e.g., displacement parameters, residual electron density) inform dynamic disorder in phosphonate ligands?

- Disorder modeling : Split positions for ethyl groups or butane backbones may be required if residual electron density exceeds 0.4 eÅ⁻³. Constraints (e.g., SIMU, DELU in SHELXL) can stabilize refinement .

- Twinned data : For non-merohedral twinning, use TWIN/BASF commands in SHELXL to model overlapping lattices .

Q. What role does tetraethyl butane-1,4-diylbis(phosphonate) play in designing supramolecular architectures, and how do intermolecular interactions influence crystal packing?

Basic Research Question

The compound’s phosphonate groups can act as hydrogen-bond acceptors. In cocrystals, C–H⋯O interactions between ethyl groups and ether solvents (e.g., diethyl ether) stabilize layered structures .

- Packing analysis : Software like Mercury can visualize interactions (e.g., C–H⋯F contacts with PF₆⁻ counterions) and quantify void volumes .

Advanced Research Question How do phosphonate conformers (e.g., gauche vs. anti) affect supramolecular assembly?

- Conformational analysis : Compare DFT-optimized gas-phase structures with crystallographic data. Torsion angles around the P–O–C–C backbone may deviate by ±10° due to crystal packing forces .

Q. How can computational methods (e.g., DFT, QSPR) predict the reactivity and physicochemical properties of tetraethyl butane-1,4-diylbis(phosphonate)?

Basic Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., P–O: ~350 kJ/mol) and electrostatic potential surfaces for nucleophilic attack sites .

- QSPR models : Correlate logP with substituent parameters (e.g., Hammett σ) to predict solubility in binary solvent systems .

Advanced Research Question Can machine learning models trained on analogous phosphonates predict crystallization outcomes or catalytic activity?

- Feature selection : Use descriptors like molecular weight, dipole moment, and Hirshfeld surface areas. Train models on datasets of structurally related compounds (e.g., tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)) .

Q. What strategies mitigate contradictions in experimental data, such as discrepancies between NMR and crystallographic bond lengths?

Basic Research Question

- NMR vs. XRD : NMR reports time-averaged solution structures, while XRD provides static solid-state geometries. For example, solution-phase P–O bond rotation may average NMR signals, whereas XRD reveals fixed conformers .

Advanced Research Question How can variable-temperature NMR and high-pressure crystallography reconcile dynamic and static structural differences?

- VT-NMR : Monitor coalescence temperatures for conformational exchange. For tetraethyl butane-1,4-diylbis(phosphonate), transitions near 250 K may indicate restricted rotation .

- High-pressure XRD : Pressures >1 GPa can compress crystals, altering bond lengths by ~0.02 Å and resolving ambiguities in thermal motion .

属性

IUPAC Name |

1,4-bis(diethoxyphosphoryl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODFSBORIZJBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992716 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-67-0 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。